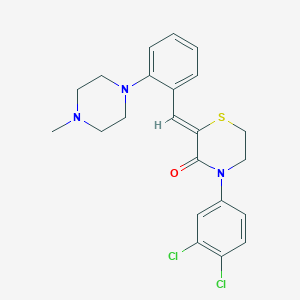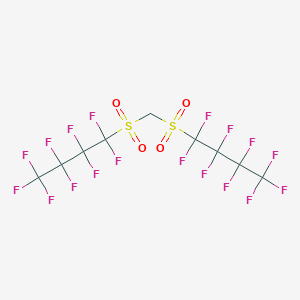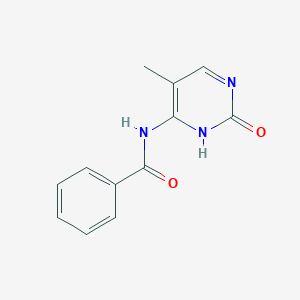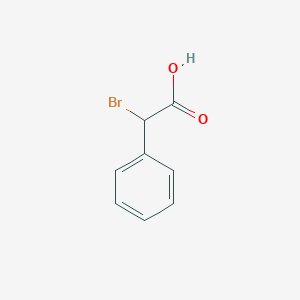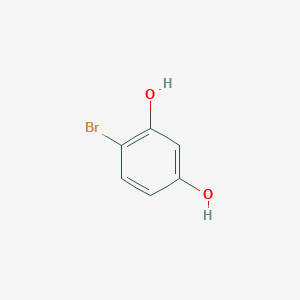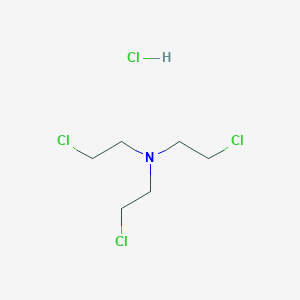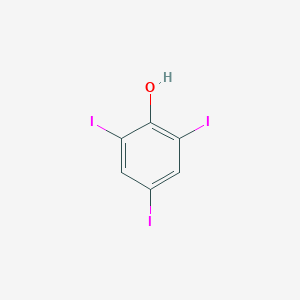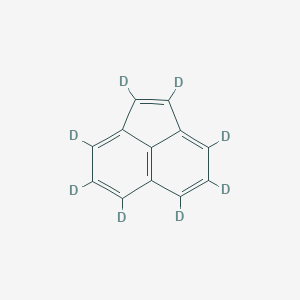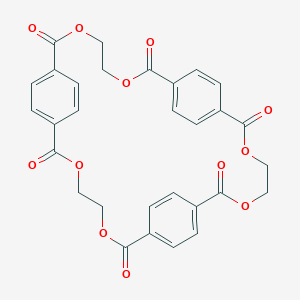
Ethylene Terephthalate Cyclic Trimer
描述
Ethylene Terephthalate Cyclic Trimer Analysis
Ethylene Terephthalate Cyclic Trimer is a low molecular weight component of poly(ethylene terephthalate) (PET) that can be separated by solvent extraction. It is one of the macrocyclic oligo(ethylene terephthalates) that exists in equilibrium with the linear high polymer at high temperatures and constitutes about 1.5% of the weight of the polymer . The cyclic trimer is particularly stable among the cyclic oligomers of PET .
Synthesis Analysis
The synthesis of the cyclic trimer can occur during the polymerization process of PET. It has been shown that cyclic trimers can be prepared by a polymer-supported reaction . Additionally, copolymerization involving ethylene isophthalate cyclic dimer and bis(2-hydroxyethyl) terephthalate can lead to the formation of polymers with cyclic structures .
Molecular Structure Analysis
The molecular structure of the cyclic trimer has been determined by X-ray diffraction. The crystal structure of the higher temperature phase (Type B) of the cyclic trimer of PET has been found to be dimensionally similar to the lower temperature phase (Type A) but differs significantly in crystal structure and conformation . The molecule of Type B has approximate m(Cs) symmetry, and the macrocycle ring is flatter than that of Type A .
Chemical Reactions Analysis
The cyclic trimer of PET can undergo various chemical reactions. For instance, it can be converted to a new ethylene terephthalate copolymer of regular structure . Enzyme-catalyzed hydrolysis has been reported as an efficient method for the removal of cyclic trimer, with almost complete hydrolysis accomplished under specific conditions .
Physical and Chemical Properties Analysis
The cyclic trimer of PET has unique physical and chemical properties that distinguish it from its linear counterparts. The equilibrium concentration of cyclic trimer in PET melts has been calculated, and the cyclic trimer content of PET melts at 570 K is predicted to be 0.1–0.5% by weight . The cyclic trimer's stability is demonstrated by its resistance to extraction and its persistence in PET fibers during processing .
科学研究应用
Polymerization and Copolyester Formation
Ethylene Terephthalate Cyclic Trimer (ETCT) plays a significant role in polymerization processes. González Vidal, Martínez de Ilarduya, and Guerra (2009) demonstrated the use of ETCT in the creation of poly(ethylene-co-1,4-cyclohexylenedimethylene terephthalate) copolyesters through ring opening polymerization. This process involved cyclodepolymerization of polyesters containing ETCT, leading to copolyesters with varying thermal properties and molecular weights, showcasing ETCT's utility in polymer engineering (González Vidal et al., 2009).
Enzymatic Hydrolysis
Hooker, Hinks, Montero, and Icherenska (2003) explored the enzyme-catalyzed hydrolysis of ETCT, highlighting its potential in efficient trimer removal and fiber processing. They achieved almost complete hydrolysis of ETCT at specific conditions, indicating its susceptibility to enzymatic breakdown, which is critical in various industrial applications (Hooker et al., 2003).
Thermal Evolution Studies
Vermylen, Lodefier, Devaux, Legras, Donald, Rozenberg, and Hoffmann (2000) conducted a study on the thermal evolution of cyclic oligomer formation in PET, including ETCT. They observed changes in cyclic oligomer content under thermal conditions, providing insights into the thermal stability and behavior of ETCT in polymer matrices (Vermylen et al., 2000).
Surface Segregation in Metallization
Gollier and Bertrand (2002) investigated the segregation of cyclic oligomers, including ETCT, on metallized PET surfaces. Their research provided valuable information on the diffusion and crystallization of ETCT at the surface of metallized PET, contributing to a better understanding of surface phenomena in polymer-metal interfaces (Gollier & Bertrand, 2002).
Environmental Impact
Djapovic, Milivojevic, Ilic-Tomic, Lješević, Nikolaivits, Topakas, Maslak, and Nikodinović-Runić (2021) focused on the synthesis, characterization, and toxicity study of PET precursors and potential degradation products, including ETCT. Their work is crucial in understanding the environmental impact and safety of PET and its oligomers (Djapovic et al., 2021).
安全和危害
Ethylene Terephthalate Cyclic Trimer has low toxicity, but it is still necessary to prevent inhalation of dust and contact with skin and eyes . During operation and storage, it should be avoided to contact with oxidants, acids, and alkali substances simultaneously to avoid possible reactions or dangers .
未来方向
属性
IUPAC Name |
3,6,13,16,23,26-hexaoxatetracyclo[26.2.2.28,11.218,21]hexatriaconta-1(31),8,10,18(34),19,21(33),28(32),29,35-nonaene-2,7,12,17,22,27-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O12/c31-25-19-1-2-20(4-3-19)26(32)38-15-16-40-28(34)22-9-11-24(12-10-22)30(36)42-18-17-41-29(35)23-7-5-21(6-8-23)27(33)39-14-13-37-25/h1-12H,13-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICRGUKQYYOPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017127 | |
| Record name | Ethylene Terephthalate Cyclic Trimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylene Terephthalate Cyclic Trimer | |
CAS RN |
7441-32-9 | |
| Record name | Ethylene Terephthalate Cyclic Trimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



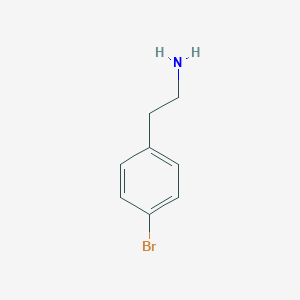
![2-(Acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioic Acid 1,3-Diethyl Ester](/img/structure/B146112.png)
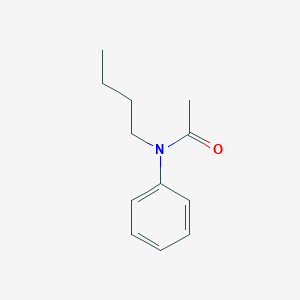
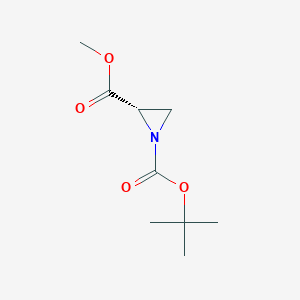
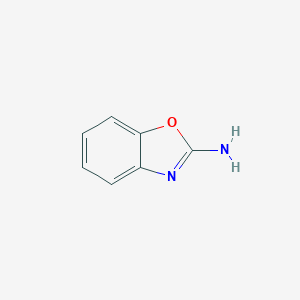
![[1-[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate](/img/structure/B146118.png)
